Cas no 2172002-30-9 (4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)

4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol
- EN300-1646312
- 2172002-30-9
-
- インチ: 1S/C13H25NOS/c1-10-7-11(2)9-12(14,8-10)13(15)3-5-16-6-4-13/h10-11,15H,3-9,14H2,1-2H3
- InChIKey: BTZDGTBNNLOGOX-UHFFFAOYSA-N
- ほほえんだ: S1CCC(CC1)(C1(CC(C)CC(C)C1)N)O
計算された属性
- せいみつぶんしりょう: 243.16568559g/mol
- どういたいしつりょう: 243.16568559g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 71.6Ų
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1646312-2.5g |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol |
2172002-30-9 | 2.5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1646312-0.25g |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol |
2172002-30-9 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1646312-1.0g |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol |
2172002-30-9 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1646312-100mg |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol |
2172002-30-9 | 100mg |
$1320.0 | 2023-09-21 | ||
Enamine | EN300-1646312-1000mg |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol |
2172002-30-9 | 1000mg |
$1500.0 | 2023-09-21 | ||
Enamine | EN300-1646312-5000mg |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol |
2172002-30-9 | 5000mg |
$4349.0 | 2023-09-21 | ||
Enamine | EN300-1646312-0.05g |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol |
2172002-30-9 | 0.05g |
$1261.0 | 2023-06-04 | ||
Enamine | EN300-1646312-0.1g |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol |
2172002-30-9 | 0.1g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1646312-10.0g |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol |
2172002-30-9 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1646312-500mg |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol |
2172002-30-9 | 500mg |
$1440.0 | 2023-09-21 |
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol 関連文献
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-olに関する追加情報
Introduction to 4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol (CAS No. 2172002-30-9)
4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2172002-30-9, features a unique structural framework that combines a cyclohexyl ring with an amino group and a thiol moiety. The presence of these functional groups makes it a versatile intermediate in the development of various pharmacologically active molecules.
The molecular structure of 4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol consists of a sulfur-containing heterocycle, which is known to exhibit diverse biological activities. The compound’s thiol group plays a crucial role in its reactivity, enabling it to participate in various chemical transformations such as oxidation, reduction, and disulfide bond formation. These properties make it particularly valuable in synthetic chemistry, where it can serve as a building block for more complex molecules.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of sulfur-containing compounds. The amino group in 4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol allows for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological profiles. This flexibility has made it a subject of extensive research in drug discovery programs aimed at addressing various therapeutic challenges.
One of the most compelling aspects of 4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol is its potential application in the field of medicinal chemistry. Researchers have been exploring its utility in the design of small-molecule inhibitors targeting specific biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory responses and cancer progression. These findings underscore the importance of thiol-containing scaffolds in developing next-generation therapeutics.
The synthesis of 4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it more accessible to researchers. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled the efficient construction of this molecule and its derivatives. These advancements have not only facilitated academic research but also opened new avenues for industrial applications.
In addition to its pharmaceutical applications, 4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol has shown promise in materials science. Its ability to form stable coordination complexes with metals has led to investigations into its use as a ligand in catalytic systems. Such applications could potentially revolutionize industrial processes by providing more efficient and environmentally friendly alternatives to traditional catalysts.
The biological activity of 4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol has been further explored through computational studies and experimental validations. Molecular modeling techniques have helped researchers predict how this compound interacts with biological targets at the molecular level. These insights have guided the optimization of its structure to enhance binding affinity and reduce potential side effects. As a result, several novel derivatives are being developed with the aim of improving therapeutic efficacy.
The safety profile of 4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol is another critical consideration in its application. Extensive toxicological studies have been conducted to assess its potential hazards and ensure safe handling protocols are established. These studies have provided valuable data on its metabolic pathways and excretion rates, which are essential for determining appropriate dosages and minimizing risks associated with its use.
The future prospects for 4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol are promising, with ongoing research expected to uncover new applications across multiple disciplines. As our understanding of its properties continues to evolve, so too will its role in advancing scientific and medical progress. Whether used as an intermediate in drug synthesis or as a component in advanced materials, this compound represents a significant contribution to modern chemistry.
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